N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound features a thieno[2,3-d]pyrimidine core substituted at the 4-position with a 4-(4-methoxyphenyl)piperazine moiety and at the 6-position with a carboxamide group linked to a 3-chloro-2-methylphenyl ring (Figure 1). The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting kinases and other enzymes . The piperazine ring enhances solubility and provides conformational flexibility, while the 4-methoxyphenyl substituent may influence electronic and steric interactions with biological targets . The chloro and methyl groups on the phenyl ring likely modulate lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2S/c1-16-20(27)5-4-6-21(16)30-25(33)23-17(2)22-24(28-15-29-26(22)35-23)32-13-11-31(12-14-32)18-7-9-19(34-3)10-8-18/h4-10,15H,11-14H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBXDAWTOIJULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a synthetic compound characterized by its complex structure, which includes a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activity.
Chemical Structure and Properties
- Molecular Formula : C26H26ClN5O2S
- Molecular Weight : 508.04 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications. The following sections summarize key findings related to its biological effects.
The compound is believed to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to neurotransmission and cellular responses.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models, potentially through modulation of serotonin and dopamine pathways.
- Anticancer Properties : Research indicates that it may inhibit the proliferation of cancer cell lines, such as A431 vulvar epidermal carcinoma cells, suggesting potential use in cancer therapy.
- Antimicrobial Activity : Some studies have reported moderate antimicrobial effects against various bacterial strains.
Table 1: Summary of Biological Activities
Case Study Insights
-
Antidepressant Effects :
- In a controlled study involving rodents, the administration of the compound led to significant reductions in immobility time during forced swim tests, indicative of antidepressant-like behavior.
-
Cancer Cell Line Studies :
- The compound was tested on A431 cells, showing a dose-dependent decrease in cell viability, with IC50 values suggesting effective inhibition at relatively low concentrations.
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Microbial Inhibition :
- In vitro assays demonstrated that the compound exhibited inhibitory effects against several bacterial strains, with higher activity noted in more lipophilic derivatives.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Thieno/Pyrimidine Derivatives
Key Observations :
- Core Structure: The target compound’s thienopyrimidine core distinguishes it from quinazolines (e.g., ) and simple pyrimidines (e.g., ).
- Piperazine Substituents : The 4-methoxyphenyl group on the piperazine ring contrasts with Dasatinib’s 2-hydroxyethyl group. Methoxy groups enhance electron-donating effects, possibly altering π-π stacking or hydrogen-bonding interactions .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Bioactivity Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
